

Application Note: Strategic Utilization of 2-Pyrimidinepropanamide in API Synthesis

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Compound of Interest

Compound Name: 2-Pyrimidinepropanamide

CAS No.: 857412-35-2

Cat. No.: B8184598

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Executive Summary

2-Pyrimidinepropanamide is a "privileged scaffold" intermediate used to install the pyrimidine moiety—a cornerstone of modern pharmacophores—into complex drug candidates.[1] Unlike simple pyrimidine halides, this propanamide derivative provides a pre-functionalized three-carbon linker, enabling rapid access to pyrimidine-based acids, amines, and aldehydes without harsh conditions.[2]

Its primary utility lies in the development of Kinase Inhibitors (e.g., JAK, BTK targets) and GPCR modulators, where the pyrimidine ring acts as a bioisostere for phenyl rings to improve solubility and metabolic stability.

Chemical Identity & Properties

| Property | Specification |
|-------------------|---|
| IUPAC Name | 3-(Pyrimidin-2-yl)propanamide |
| Common Name | 2-Pyrimidinepropanamide |
| CAS Number | 2444-36-2 |
| Molecular Formula | C ₇ H ₉ N ₃ O |
| Molecular Weight | 151.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water; Sparingly soluble in DCM |
| Key Functionality | Primary Amide (hydrolyzable), Pyrimidine N-atoms (H-bond acceptors) |

Strategic Applications in Drug Design

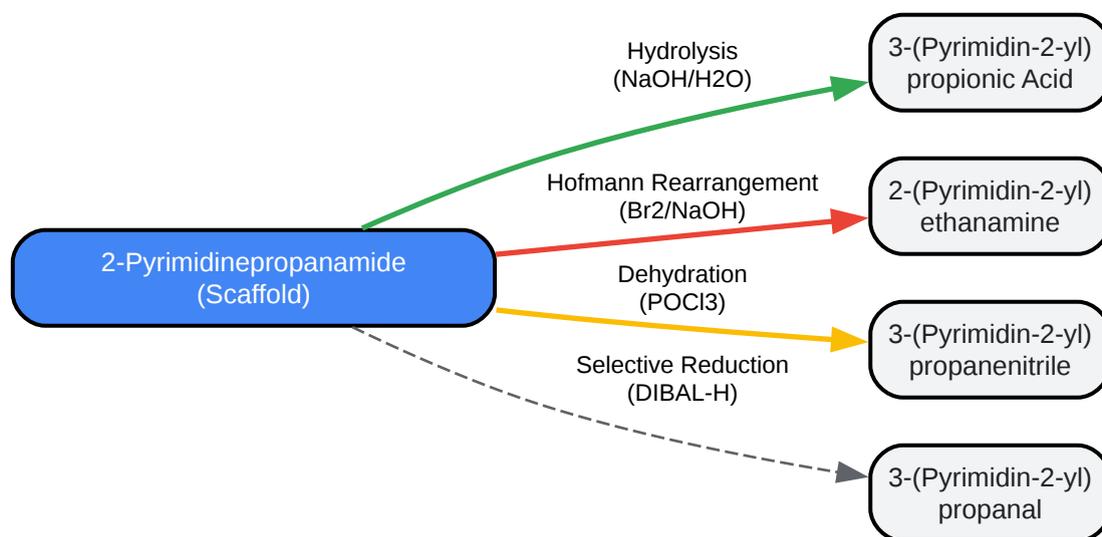
A. The "Linker" Strategy in Kinase Inhibitors

In kinase inhibitor design, the **2-pyrimidinepropanamide** scaffold serves as a robust linker. The amide group functions as a "masked" functional handle that can be transformed late-stage, allowing libraries of compounds to be generated from a single precursor.^{[1][2]}

- Hydrolysis → Carboxylic Acid: Precursor for PROTAC linkers or further amide coupling.^[1]
- Hofmann Rearrangement → Ethylamine: Generates a primary amine with a 2-carbon spacer, a common motif in biogenic amine mimics.^{[1][2]}
- Dehydration → Nitrile: Creates 3-(pyrimidin-2-yl)propanenitrile, a precursor for tetrazoles.^{[1][2]}

B. Downstream Transformation Pathways

The following diagram illustrates the divergent synthesis potential of **2-Pyrimidinepropanamide**.



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Figure 1: Divergent synthetic pathways from the **2-Pyrimidinepropanamide** scaffold.

Detailed Protocol: Synthesis & Purification

Note: While commercially available, in-house synthesis via Heck Coupling is preferred for isotopically labeled studies or derivative generation.[2]

Protocol 1: Palladium-Catalyzed Synthesis (Heck Coupling)

This method utilizes the Heck reaction to couple 2-chloropyrimidine with acrylamide, followed by hydrogenation.[1][2] This route avoids the use of unstable pyrimidine-lithium species.[1]

Reagents:

- 2-Chloropyrimidine (1.0 eq)[1][2]
- Acrylamide (1.2 eq)[1]
- Pd(OAc)₂ (0.05 eq)[1]
- Triphenylphosphine (PPh₃) (0.1 eq)[1]

- Triethylamine (Et₃N) (2.0 eq)[1]
- DMF (Solvent)[1]

Step-by-Step Methodology:

- Catalyst Pre-activation: In a flame-dried Schlenk flask, dissolve Pd(OAc)₂ and PPh₃ in degassed DMF (5 mL/g substrate). Stir at room temperature for 15 minutes under Argon until the solution turns yellow/orange, indicating the formation of the active Pd(0) species.
- Coupling Reaction: Add 2-Chloropyrimidine, Acrylamide, and Et₃N to the catalyst mixture. Heat the reaction to 100°C for 12 hours. Monitor conversion by TLC (10% MeOH in DCM).
 - Checkpoint: The intermediate formed is the unsaturated alkene (acrylamide derivative).[1]
- Hydrogenation (One-Pot): Cool the mixture to RT. Transfer to a hydrogenation vessel.[1] Add 10% Pd/C (5 wt%).[1] Pressurize with H₂ (30 psi) and stir for 4 hours.
 - Mechanism:[3][4] This reduces the double bond to yield the saturated **2-Pyrimidinepropanamide**. [1]
- Work-up: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure. Dilute the residue with Ethyl Acetate and wash with Brine (3x).[1] Dry the organic layer over Na₂SO₄ and concentrate.[1]
- Crystallization (Purification): Recrystallize the crude solid from Ethanol/Heptane (1:3).
 - Target Yield: 65-75%[1][2]
 - Purity: >98% (HPLC)[1]

Protocol 2: Downstream Application (Hofmann Rearrangement)

To generate 2-(Pyrimidin-2-yl)ethanamine, a key pharmacophore for histamine analogs.[1][2]

- Preparation: Dissolve **2-Pyrimidinepropanamide** (10 mmol) in 10% aqueous NaOH (20 mL). Cool to 0°C.[1]
- Bromination: Add Bromine (Br₂, 10 mmol) dropwise, maintaining temperature <5°C. Stir for 30 mins.
- Rearrangement: Heat the solution to 70°C for 1 hour. Evolution of CO₂ gas will be observed. [1]
- Isolation: Cool to RT. Extract with DCM (3x 20 mL). The amine product is in the organic layer. [1]
- Salt Formation: To stabilize the amine, treat the DCM layer with HCl in Dioxane to precipitate the hydrochloride salt.

Quality Control & Analytical Parameters

To ensure the intermediate meets pharmaceutical standards (ICH Q7), the following QC parameters must be validated.

| Test | Method | Acceptance Criteria |
|-------------------|---|--|
| Identification | ¹ H-NMR (DMSO-d ₆) | Characteristic triplets at δ 2.6 (CH ₂) and δ 3.0 (CH ₂); Pyrimidine protons δ 7.3, 8.[1][2]7. |
| Purity | HPLC (C18 Column) | > 98.0% (Area normalization) |
| Water Content | Karl Fischer | < 0.5% w/w |
| Residual Solvents | GC-Headspace | DMF < 880 ppm, Ethanol < 5000 ppm |
| Heavy Metals | ICP-MS | Pd < 10 ppm (Critical for API precursors) |

HPLC Method Parameters

- Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 μ m)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Gradient: 5% B to 95% B over 10 min.
- Detection: UV @ 254 nm (Pyrimidine absorption max).[1]

Safety & Handling

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
- Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Nitrogen) to prevent hydrolysis of the amide.

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